2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride
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Overview
Description
2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl. It is also known by its IUPAC name, 2-methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride . This compound is a white powder that is soluble in water and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride typically involves the reaction of 2-methylpyrrolidine with tetrahydropyran under specific conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is then purified through crystallization or other separation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .
Scientific Research Applications
2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride include:
- Pyrrolidine
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines a pyrrolidine ring with a tetrahydropyran moiety. This unique combination imparts specific chemical and biological properties that make it valuable for various research applications .
Biological Activity
2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which allow it to interact with various biological systems.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a pyrrolidine ring, which is known for its role in various biological activities.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor , particularly in studies related to protein interactions. Its mechanism of action involves binding to specific enzymes, thereby altering their activity, which can have therapeutic implications in various diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs have demonstrated significant cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and have shown lower toxicity towards non-cancerous cells .
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, the following results were observed:
Compound | IC50 (µM) | Effect on A549 Cells (%) | Toxicity on Non-Cancerous Cells (%) |
---|---|---|---|
Compound A | 15 | 75 | 20 |
Compound B | 30 | 65 | 10 |
Compound C | 5 | 90 | 25 |
These findings suggest that structural modifications can significantly influence both the efficacy and selectivity of these compounds against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have also been explored. They have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus, indicating potential for development as antimicrobial agents .
Antimicrobial Efficacy Data
The following table summarizes the antimicrobial activity against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 8 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
These results underscore the potential application of this compound in treating infections caused by resistant bacteria .
The mechanism through which this compound exerts its biological effects primarily involves binding interactions with target proteins and enzymes. This binding can lead to conformational changes that inhibit or enhance enzyme activity, thereby influencing various biochemical pathways critical for cell function and survival .
Molecular Targets
- Enzymes : The compound has shown potential in inhibiting specific enzymes linked to cancer progression.
- Receptors : Interaction with cellular receptors may modulate signaling pathways involved in cell growth and apoptosis.
Properties
IUPAC Name |
2-methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(5-2-6-11-10)9-3-7-12-8-4-9;/h9,11H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKHHXHNFVFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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